molecular formula C13H14N2O5 B2597211 3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione CAS No. 2034385-78-7

3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2597211
CAS No.: 2034385-78-7
M. Wt: 278.264
InChI Key: LIUABDUWWZROJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(Furan-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a synthetic oxazolidinone derivative of significant interest in medicinal chemistry for the research and development of novel antimicrobial agents. Its molecular structure incorporates a piperidine ring, a crucial scaffold in pharmaceutical development, linked to a furan carbonyl group and the characteristic oxazolidine-2,4-dione heterocycle . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, underscoring their importance as a foundational building block in drug design . Oxazolidinone-based compounds are a established class of synthetic antibacterial agents, with research indicating potential efficacy against various human pathogens, including Gram-positive bacteria and mycobacteria such as Mycobacterium avium . The structural motif of the 2,4-dioxooxazolidine (oxazolidine-2,4-dione) is a key pharmacophore in this context . The mechanism of action for this class is primarily through inhibition of bacterial protein synthesis. The specific 1,3-oxazolidine-2,4-dione structure has been investigated in novel derivatives for its antibacterial properties and for its potential to yield products with reduced toxicity . This compound serves as a valuable chemical intermediate for researchers exploring structure-activity relationships (SAR) to enhance antibacterial potency, improve safety profiles, and overcome bacterial resistance. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c16-11-8-20-13(18)15(11)10-1-4-14(5-2-10)12(17)9-3-6-19-7-9/h3,6-7,10H,1-2,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUABDUWWZROJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-carbonyl chloride, which is then reacted with piperidin-4-amine to form the intermediate 1-(furan-3-carbonyl)piperidin-4-ylamine. This intermediate is subsequently cyclized with oxazolidine-2,4-dione under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or alkyl halides can be used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furan-3-carboxylic acid, while reduction of the carbonyl groups would produce the corresponding alcohols.

Scientific Research Applications

3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or antimicrobial agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the 1,3-oxazolidine-2,4-dione core but differ in substituents, leading to varied biological activities:

Compound Name Substituents Molecular Formula Molecular Weight Primary Application/Activity Reference
Target Compound Furan-3-carbonyl-piperidinyl C13H14N2O5 ~278.26 (calc.) Not explicitly reported (potential enzyme inhibition) N/A
Vinclozolin 3,5-Dichlorophenyl, 5-methyl-5-vinyl C12H9Cl2NO3 286.11 Fungicide (spore formation inhibition)
Famphur 3-Anilino, 5-methyl-5-(4-phenoxyphenyl) C17H17N3O4 327.34 Insecticide (acetylcholinesterase inhibition)
BI96718 Thiophene-2-ylpropenoyl-piperidinyl C15H16N2O4S 320.36 Research compound (undisclosed activity)
BK12533 6-Methoxypyridine-3-carbonyl-piperidinyl C15H17N3O5 319.31 Research compound (undisclosed activity)

Structural and Functional Differences

Substituent Effects: Vinclozolin’s 3,5-dichlorophenyl group enhances fungicidal activity by promoting hydrophobic interactions with fungal enzymes . The target compound’s furan-3-carbonyl group may confer selectivity toward different targets (e.g., mammalian enzymes vs. fungal) due to reduced steric bulk compared to dichlorophenyl.

Bond Lengths and Conformation: The oxazolidine-dione core in all analogs exhibits similar bond lengths (C=O: ~1.20 Å, C–N: ~1.35 Å), as observed in chroman-2,4-dione derivatives . Vinclozolin’s dihedral angle between the oxazolidine ring and phenyl ring (77.55°) suggests a non-planar conformation critical for fungicidal activity .

Physicochemical Properties :

  • Lipophilicity : Vinclozolin (logP ~3.0) is more lipophilic than the target compound (estimated logP ~1.5) due to chlorine substituents.
  • Solubility : The methoxypyridine group in BK12533 improves aqueous solubility compared to the furan-based target compound .

Research Implications

  • The target compound’s furan-piperidine-oxazolidine-dione architecture offers a template for designing selective inhibitors.
  • Comparative studies with BI96718 and BK12533 could elucidate the role of heterocyclic substituents in target binding .
  • Further pharmacological profiling is needed to validate hypothesized applications in antimicrobial or anticancer therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.